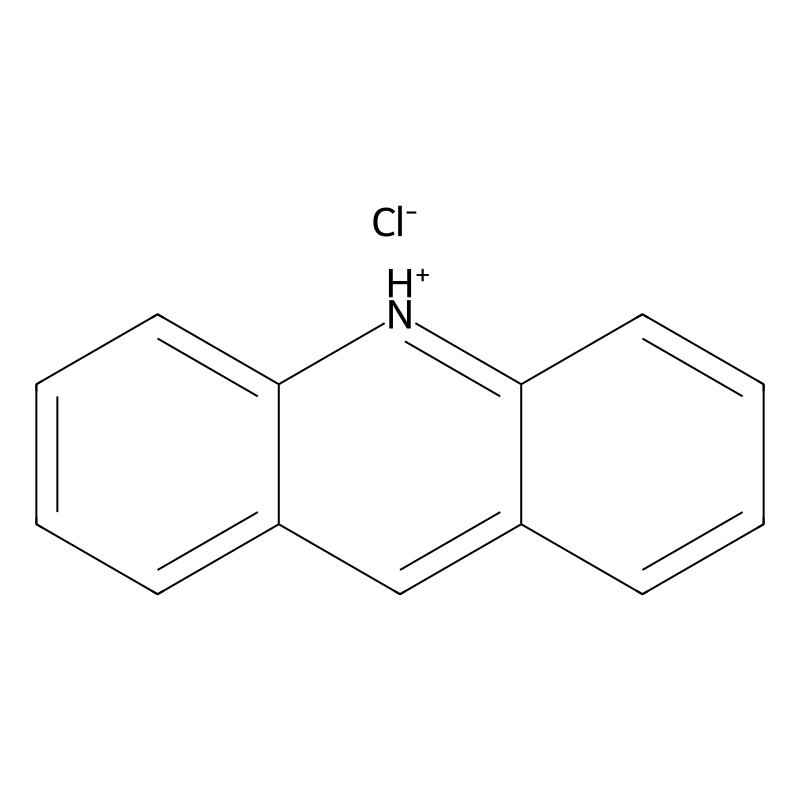

Acridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

DNA Binding and Mutagenesis Studies

Acridine and its derivatives exhibit intercalation, where the planar structure of the molecule inserts between the base pairs of DNA. This disrupts DNA structure and function, making acridine hydrochloride a valuable tool for studying DNA interactions and mutagenesis (the process of causing mutations in DNA). Researchers use it to investigate how foreign molecules might interact with DNA and potentially cause genetic damage.

[^1] P.C. Turner et al., "DNA minor groove binders with anti-tumor activity," European Journal of Medicinal Chemistry (2008) [^2] T.D. Luckenbach et al., "DNA intercalating agents as probes of drug-DNA interactions," Mutation Research (1977)

Antimicrobial Activity Research

Some studies have explored the potential antimicrobial properties of acridine derivatives, including acridine hydrochloride. These studies investigate the ability of acridine to inhibit the growth or kill bacteria, fungi, or other microbes. While acridine hydrochloride itself might not be the most potent antimicrobial agent, its research helps develop new and more effective antimicrobial drugs .

[^3] J.C. McKendrick and A.C. Johnstone, "Antiseptic action of acridines. I. A preliminary survey," British Journal of Experimental Pathology (1906) [^4] G.C. Morris et al., "Synthesis and antibacterial activity of some acridine derivatives," Journal of Pharmacy and Pharmacology (1954)

Research Tool in Biochemistry and Cell Biology

Acridine derivatives, including acridine hydrochloride, can be fluorescent, meaning they emit light when exposed to specific wavelengths. This property makes them valuable tools in various biochemical and cell biology experiments. Researchers can use fluorescently labelled acridine derivatives to stain specific cellular components or track molecular interactions within cells [^5, ^6].

[^5] M.J. Pukkila et al., "Acridine orange as a probe for differentiating RNA and DNA in fluorescence microscopy," Experimental Cell Research (1973) [^6] I.B. Rosenblum et al., "Fluorescence microscopy of living yeast cells stained with vital dyes," The Journal of Cell Biology (1963)

Acridine hydrochloride is a salt derived from acridine, a heterocyclic compound characterized by a three-ring structure containing nitrogen. This compound exhibits a yellow to orange color and is soluble in water. Acridine itself was first isolated from coal tar in 1870 and has since been recognized for its various chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications, particularly in pharmaceuticals and research.

The mechanism of action of acridine hydrochloride depends on the specific application. Here are two potential mechanisms:

- Fluorescence: Acridine hydrochloride exhibits fluorescence, making it a valuable tool for biological staining and microscopy []. Its fluorescence properties allow it to bind to specific cellular components and emit light upon excitation, enabling visualization under a microscope.

- DNA interaction: Acridine has been shown to interact with DNA, potentially causing mutations []. This property has been explored in the context of mutagenesis research.

- Electrophilic Substitution: Acridine can participate in electrophilic substitution reactions, often resulting in disubstitution at the 2- and 7-positions. For example, nitration can yield 2,7-dinitroacridine .

- N-Alkylation: This compound can be N-alkylated with alkyl iodides to form alkyl acridinium iodides, which can then be converted to N-alkyl acridones using alkaline potassium ferricyanide .

- Reduction and Oxidation: Reduction with zinc and hydrochloric acid produces 9,10-dihydroacridine, while oxidation with potassium permanganate yields acridinic acid . Additionally, acridine can be oxidized by dichromate in acetic acid to form acridone .

Acridine hydrochloride exhibits significant biological activities:

- Anticancer Properties: Acridine derivatives have shown cytotoxic effects against various cancer cell lines, acting through mechanisms such as inhibition of topoisomerases I and II .

- Mutagenicity: It is known to induce frameshift mutations in DNA, which has been instrumental in genetic research .

- Antimicrobial Activity: Some acridine derivatives possess antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

Several methods are employed to synthesize acridine hydrochloride:

- Bernthsen Synthesis: This involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride, yielding acridine .

- Friedlander Synthesis: In this method, anthranilic acid salts are treated with cyclohexenone at elevated temperatures to form substituted acridines .

- Ullmann Reaction: This involves the coupling of primary amines with aromatic compounds under specific conditions to generate acridine derivatives .

Acridine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of antitumor agents and other therapeutic compounds.

- Dyes and Stains: The compound is utilized in dyeing processes due to its vibrant color.

- Research: Acridine derivatives are employed in molecular biology for studying DNA interactions and mutagenesis.

Recent studies have focused on the interactions of acridine derivatives with biological targets:

- Molecular Docking Studies: These studies reveal that acridine derivatives can form hydrogen bonds and cation–π interactions with key amino acids in target proteins, enhancing their biological activity .

- Cytotoxicity Assessments: Research has demonstrated that certain hybrids of acridine exhibit significant cytotoxic effects against cancer cell lines through various mechanisms of action .

Acridine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Acridine | Heterocyclic | Basic character; induces mutagenicity |

| Acridone | Ketone derivative | Exhibits different reactivity patterns compared to acridine |

| 9-Aminoacridine | Amino-substituted | Enhanced solubility; used for developing antitumor agents |

| Amsacrine | Antitumor agent | Specific inhibition of topoisomerases |

| Acridine orange | Fluorescent dye | Commonly used as a biological stain |

Acridine hydrochloride is unique due to its specific solubility profile and biological activities that make it a versatile compound in both research and therapeutic contexts. Its ability to induce mutations distinguishes it from other similar compounds, which may not possess this property.

Classical Synthesis Routes

Bernthsen Acid-Catalyzed Condensation

The Bernthsen acridine synthesis represents one of the most fundamental and historically significant approaches to acridine derivatives, including acridine hydrochloride preparation. This classical method involves the acid-catalyzed condensation of diphenylamine with carboxylic acids in the presence of zinc chloride as a Lewis acid catalyst [1] [2] [3]. The reaction typically requires harsh conditions, proceeding at temperatures ranging from 200 to 270 degrees Celsius for reaction times extending up to 24 hours [1] [2] [3].

The mechanism of the Bernthsen reaction proceeds through a well-defined electrophilic substitution pathway [4]. Initially, the carboxylic acid reacts with zinc chloride to form an acyl cation intermediate, which serves as the electrophilic species. This acyl cation then attacks the ortho position of diphenylamine, leading to the formation of an N,N-diphenylamide intermediate [5]. Subsequently, a zinc-mediated 1,3-acyl transfer occurs, producing an aryl ketone intermediate that undergoes intramolecular Friedel-Crafts-type cyclization to yield the final acridine product [5].

Recent optimization studies have demonstrated the efficacy of using 2,2-dimethoxypropane as a water scavenger in combination with zinc chloride catalyst, which enhances both reaction yields and energy efficiency [4]. This modification allows for easier catalyst regeneration and increased catalytic activity by capturing water molecules produced during the condensation process.

The yields obtained through the Bernthsen reaction vary considerably depending on the specific carboxylic acid employed. Acetic acid provides the highest yields, reaching 78 percent for the formation of 9-methylacridine, while other carboxylic acids typically afford products in moderate yields ranging from 15 to 60 percent [5]. The reaction has been shown to proceed effectively with both aromatic and aliphatic carboxylic acids, making it a versatile synthetic approach.

A particularly interesting aspect of the Bernthsen reaction involves zinc-mediated metathesis when alpha,beta-unsaturated carboxylic acids are employed as substrates. Research has demonstrated that attempts to prepare 9-allylacridine using crotonic acid exclusively yield 9-methylacridine as the isolated product [5]. This unexpected outcome arises from a proposed zinc-mediated metathesis mechanism, where the unsaturated carboxylic acid undergoes intramolecular cyclization followed by metathesis to produce acetylene and zinc acetate, with the latter subsequently reacting with diphenylamine to afford 9-methylacridine [5].

Ullmann-Type Coupling Reactions

The Ullmann acridine synthesis provides an alternative classical approach to acridine derivatives through the cyclization of N-arylanthranilic acids. This method involves treating N-arylanthranilic acid with various acylating agents, such as polyphosphoric acid, phosphorus oxychloride, sulfuric acid, trifluoroacetic anhydride, hydrochloric acid, or trifluoroacetic acid [6]. The reaction proceeds through acylation followed by reduction and dehydration steps to yield the desired acridine products.

Modern adaptations of the Ullmann approach have incorporated heterogeneous palladium catalysis to enable tandem annulation processes. These protocols employ palladium supported on sulfated alumina combined with microwave activation to achieve sequential Buchwald-Hartwig amination followed by intramolecular annulation in a one-pot process [7]. This methodology represents significant advancement in terms of efficiency and environmental considerations, operating under ligand-free conditions while maintaining high functional group compatibility.

The scope of Ullmann-type reactions extends to the preparation of various substituted acridones, which can be subsequently reduced to the corresponding acridines. Grignard reagents react with acridones followed by dehydration to form 9-substituted acridines, providing access to structurally diverse derivatives [6]. Recent developments have demonstrated moderate to excellent yields for functionalized acridones, showing broad substrate tolerance and enabling the synthesis of natural products such as arborinine [7].

Contemporary investigations into Ullmann homocoupling reactions have explored the use of palladium nanoparticles supported on various matrices for aryl halide coupling [8]. These systems employ environmentally benign conditions and demonstrate recyclability, with palladium-iron oxide composites showing particular promise for sustained catalytic activity across multiple reaction cycles [8].

Friedländer Quinoline Cyclization Pathways

The Friedländer synthesis offers an efficient route to quinoline derivatives that can be subsequently converted to acridine systems through appropriate structural modifications. This methodology involves the base-catalyzed condensation of 2-aminobenzaldehydes with activated methylene compounds to produce substituted quinolines [9]. The reaction mechanism proceeds through initial condensation to form an imine intermediate, followed by intramolecular aldol condensation and subsequent dehydration to yield the quinoline ring system.

Recent developments in Friedländer methodology have focused on overcoming the limited availability of 2-aminobenzaldehyde starting materials. Researchers have developed domino nitro reduction-Friedländer heterocyclization processes that enable the in situ reduction of 2-nitrobenzaldehydes using iron and acetic acid in the presence of active methylene compounds [9]. This modification significantly expands the substrate scope and provides access to substituted quinolines in high yields under relatively mild conditions.

The versatility of the Friedländer approach extends to various active methylene compound partners, including phenyl ketones, benzyl ketones, beta-keto esters, beta-keto nitriles, beta-keto sulfones, and beta-diketones [9]. This broad substrate tolerance enables the preparation of structurally diverse quinoline derivatives with different substitution patterns, providing synthetic access to potential acridine precursors through subsequent ring expansion or modification strategies.

Kinetic studies of Friedländer reactions have revealed that the condensation step typically represents the rate-limiting process, with subsequent cyclization occurring more rapidly under the reaction conditions employed [9]. Temperature optimization studies indicate that elevated temperatures favor complete conversion while minimizing side product formation, particularly when sterically demanding substituents are present adjacent to the active methylene group.

Modern Catalytic Approaches

Palladium-Mediated Dehydrogenation Strategies

Palladium-catalyzed dehydrogenation represents a modern and versatile approach to acridine synthesis, offering significant advantages in terms of atom economy and functional group tolerance. These methodologies typically employ palladium complexes to facilitate oxidative carbon-hydrogen bond activation and subsequent cyclization processes [10] [11] [12] [13].

Contemporary research has demonstrated the efficacy of palladium-catalyzed aerobic dehydrogenation for the synthesis of aromatic compounds from saturated or partially saturated precursors [13]. These methods provide compelling strategies for selective synthesis of substituted arenes, including acridine derivatives, through the controlled dehydrogenation of cyclohexanone and cyclohexene precursors [13]. The mechanistic basis for chemoselective conversion involves palladium-mediated beta-hydride elimination processes that can be tuned to afford either partial or complete dehydrogenation depending on reaction conditions.

Allyl-palladium-catalyzed dehydrogenation protocols have emerged as particularly effective approaches for carbonyl compound activation [11]. These transformations proceed through enolate formation followed by transmetalation with allyl-palladium species, subsequent beta-hydride elimination, and final product formation with regeneration of the palladium catalyst [11]. The scope of these reactions encompasses various carbonyl substrates and demonstrates excellent functional group compatibility.

Recent developments in palladium-catalyzed dehydrogenative coupling have focused on quinoline core construction through intramolecular carbon-hydrogen alkenylation reactions [14]. These methodologies provide direct access to quinoline scaffolds through efficient and atom-economical procedures, representing significant advances over traditional approaches that require preactivated reaction partners [14]. The selectivity between quinoline and dihydroquinoline products can be controlled through judicious choice of reaction conditions.

Advanced palladium systems have been developed for the facile synthesis of alpha,beta-unsaturated imines through pre-fluorination followed by palladium-catalyzed dehydrogenation [12]. These protocols exhibit excellent functional group tolerance, with even carbonyl groups remaining compatible without competing dehydrogenation processes [12]. Mechanistic investigations reveal palladium(0)/palladium(II) catalytic cycles involving oxidative hydrogen-fluorine elimination followed by smooth alpha,beta-desaturation of in situ generated imine intermediates.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for acridine derivative preparation, offering significant advantages in terms of reaction rate enhancement, energy efficiency, and environmental sustainability. Recent investigations have demonstrated the efficacy of cobalt/carbon catalysts derived from rice husks for microwave-assisted acridine synthesis [15] [16].

Systematic optimization studies have established optimal reaction conditions for microwave-assisted acridine synthesis using heterogeneous catalysis. The protocol typically employs 80 watts microwave irradiation for reaction times ranging from 12 to 15 minutes, representing dramatic improvements over conventional heating methods [17] [16]. These conditions enable the synthesis of multifunctionalized acridine derivatives with yields reaching 87 percent while maintaining operational simplicity and environmental friendliness.

Green chemistry metrics for microwave-assisted acridine synthesis demonstrate excellent sustainability profiles. Environmental factor calculations yield values of 0.38, indicating minimal waste generation, while atom economy reaches 75.38 percent [16]. Process mass intensity values of 1.53 and reaction mass efficiency of 65.58 percent further confirm the environmental advantages of microwave-assisted protocols [16]. Eco-score evaluations consistently exceed 75, qualifying these methods as excellent synthetic approaches from sustainability perspectives.

Comparative studies between microwave-assisted and conventional heating methods reveal substantial advantages for microwave protocols. Traditional heating typically requires several hours for complete conversion, while microwave irradiation achieves similar yields in minutes [18]. The ability to conduct reactions in environmentally benign solvents, particularly water, represents an additional environmental benefit of microwave-assisted approaches [15].

The substrate scope for microwave-assisted acridine synthesis encompasses various aldehyde and diketone combinations, enabling access to structurally diverse acridine derivatives [16]. Functional group tolerance studies demonstrate compatibility with halogen substituents, methoxy groups, hydroxyl functionality, and various aromatic substitution patterns. Yields typically range from 75 to 87 percent for optimal substrate combinations, with electron-rich aldehydes generally providing higher conversions than electron-deficient variants [16].

Mechanistic investigations of microwave-assisted synthesis suggest that enhanced reaction rates arise from efficient heating of polar reaction intermediates and catalysts. The heterogeneous cobalt/carbon catalyst system demonstrates excellent recyclability, maintaining catalytic activity for multiple reaction cycles without significant performance degradation [15]. Catalyst characterization studies reveal the importance of surface area and metal dispersion for optimal catalytic performance.

Solvent Effects and Reaction Kinetics

The influence of solvent systems on acridine synthesis reactions represents a critical aspect of reaction optimization, with profound effects on both reaction kinetics and product selectivity. Comprehensive studies have demonstrated that solvent polarity, hydrogen bonding capability, and dielectric properties significantly impact reaction outcomes [19] [20] [21].

Polar aprotic solvents have emerged as particularly effective media for acridine synthesis reactions, offering enhanced nucleophile reactivity while avoiding competitive hydrogen bonding interactions [21]. Solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile typically provide superior yields compared to protic alternatives, particularly for reactions involving nucleophilic substitution steps [21] [22]. The absence of acidic protons in these solvents prevents nucleophile solvation, thereby enhancing reactivity according to the principle that smaller, less solvated nucleophiles exhibit greater reactivity.

Kinetic studies of acridine synthesis reactions have revealed complex dependencies on temperature, solvent, and substrate structure [20]. Aromatic nucleophilic substitution reactions at the 9-position of acridine demonstrate strong environmental dependence, with activation energies varying significantly based on reaction conditions [20]. Computational studies using density functional theory have provided valuable insights into transition state structures and energy barriers, enabling prediction of relative reactivities for different acridine derivatives.

Temperature effects on acridine synthesis reactions follow Arrhenius behavior, with higher temperatures generally increasing reaction rates while potentially affecting product selectivity [23]. Studies of intersystem crossing in acridine systems demonstrate that temperature effects vary significantly with solvent polarity, with aqueous and alcoholic media showing increased triplet yields at elevated temperatures while nonpolar solvents exhibit different behavior patterns [23].

Solvent optimization studies for specific acridine synthesis protocols have identified ethanol as an optimal medium for many classical condensation reactions [24]. Comparative evaluations demonstrate that ethanol provides superior yields (95 percent) compared to alternative solvents such as acetonitrile (85 percent), while polar aprotic solvents like dimethyl sulfoxide and dimethylformamide afford lower yields (60-70 percent) [24]. These findings highlight the importance of balanced solvation effects that facilitate substrate activation while avoiding excessive stabilization of reactive intermediates.

The role of water as a reaction medium has gained increasing attention in green chemistry applications for acridine synthesis [15]. Aqueous microwave-assisted protocols demonstrate excellent performance for multicomponent condensation reactions, offering environmental advantages while maintaining high synthetic efficiency. The unique properties of water, including high dielectric constant and excellent microwave absorption, contribute to enhanced reaction rates and selectivity in appropriately designed reaction systems.

Recent investigations into reaction kinetics have employed computational modeling to elucidate mechanistic details and predict optimal reaction conditions [20] [25]. These studies reveal that electronic effects of substituents significantly influence activation barriers, with electron-withdrawing groups generally decreasing activation energies for nucleophilic substitution reactions while electron-donating substituents have the opposite effect [20]. Such insights enable rational design of improved synthetic protocols and prediction of reactivity patterns for novel substrates.

The development of predictive models for solvent selection in acridine synthesis represents an active area of research, with machine learning approaches showing promise for optimization of complex multiparameter reaction systems. These computational tools integrate physicochemical solvent properties with reaction outcome data to identify optimal conditions for specific transformations, potentially accelerating the development of new synthetic methodologies.

Data Tables

Table 1: Bernthsen Reaction Optimization Data

| Entry | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Acetic acid | 250 | 24 | 78 | 9-Methylacridine |

| 2 | Crotonic acid | 250 | 24 | 65* | 9-Methylacridine |

| 3 | Benzoic acid | 200-270 | 20 | 45 | 9-Phenylacridine |

| 4 | Propionic acid | 250 | 24 | 52 | 9-Ethylacridine |

| 5 | 3,5-Dimethyl-4-isoxazole carboxylic acid | 250 | 24 | 60* | 9-Methylacridine |

*Product formed through zinc-mediated metathesis pathway [5]

Table 2: Microwave-Assisted Synthesis Yields

| Entry | Aldehyde | Product Code | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 1a | 15 | 87 | 273-274 |

| 2 | 2-Fluorobenzaldehyde | 2a | 15 | 84 | 300-302 |

| 3 | 4-Chlorobenzaldehyde | 3a | 15 | 85 | 305-306 |

| 4 | 4-Bromobenzaldehyde | 4a | 15 | 85 | 302-303 |

| 5 | 4-Hydroxybenzaldehyde | 5a | 15 | 76 | 295-297 |

| 6 | 4-Hydroxy-3-methoxybenzaldehyde | 6a | 15 | 75 | 320-322 |

| 7 | 4-Fluorobenzaldehyde | 7a | 15 | 80 | 253-255 |

| 8 | 4-Methylbenzaldehyde | 8a | 15 | 29 | 322-323 |

| 9 | 4-Methoxybenzaldehyde | 9a | 15 | 40 | 282-283 |

Table 3: Solvent Effect Studies

| Entry | Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | Ethanol | 24.3 | 95 | 2 |

| 2 | Acetonitrile | 38.3 | 85 | 2 |

| 3 | Dimethyl sulfoxide | 46.7 | 70 | 3 |

| 4 | Dimethylformamide | 36.7 | 65 | 3 |

| 5 | Water | 78.4 | 87* | 0.25** |

| 6 | Dichloromethane | 9.1 | 45 | 4 |

| 7 | Tetrahydrofuran | 7.5 | 75 | 2.5 |

Microwave-assisted conditions; *Microwave irradiation time [16] [24]

Table 4: Palladium-Catalyzed Acridine Synthesis Data

| Entry | Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1 | 2-Aminoaryl ketone | 5 | 65 | 70 | 12 |

| 2 | 2-Aminoaryl ketone | 5 | 65 | 66 | 12 |

| 3 | 2-Aminoaryl ketone | 5 | 65 | 52 | 12 |

| 4 | 2-Aminobenzaldehyde | 5 | 65 | 38 | 12 |

| 5 | Substituted substrate | 5 | 65 | 95 | 12 |

| 6 | Anthraquinone derivative | 5 | 65 | 85 | 12 |

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

2: Yamane M, Moriya S, Kokuba H. Visualization of ceramide channels in lysosomes following endogenous palmitoyl-ceramide accumulation as an initial step in the induction of necrosis. Biochem Biophys Rep. 2017 Mar 13;11:174-181. doi: 10.1016/j.bbrep.2017.02.010. eCollection 2017 Sep. PubMed PMID: 28955782; PubMed Central PMCID: PMC5614681.

3: Li X, Wang H, Xu Y, Liu W, Gong Q, Wang W, Qiu X, Zhu J, Mao F, Zhang H, Li J. Novel Vilazodone-Tacrine Hybrids as Potential Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease Accompanied with Depression: Design, Synthesis, and Biological Evaluation. ACS Chem Neurosci. 2017 Dec 20;8(12):2708-2721. doi: 10.1021/acschemneuro.7b00259. Epub 2017 Sep 19. PubMed PMID: 28872831.

4: Lam HT, Leonaviciute G, Zupančič O, Bernkop-Schnürch A. Thiomers: Impact of in situ cross-linkers on mucoadhesive properties. Eur J Pharm Sci. 2017 Aug 30;106:41-48. doi: 10.1016/j.ejps.2017.05.051. Epub 2017 May 23. PubMed PMID: 28549680.

5: Cobos-Puc L, Aguayo-Morales H, Ventura-Sobrevilla J, Luque-Contreras D, Chin-Chan M. Further analysis of the inhibition by agmatine on the cardiac sympathetic outflow: Role of the α(2)-adrenoceptor subtypes. Eur J Pharmacol. 2017 Jun 15;805:75-83. doi: 10.1016/j.ejphar.2017.03.009. Epub 2017 Mar 14. PubMed PMID: 28315344.

6: Jones JK, Tave A, Pezzullo JC, Kardia S, Lippes J. Long-term risk of reproductive cancer among Vietnamese women using the quinacrine hydrochloride pellet system vs. intrauterine devices or tubal ligation for contraception. Eur J Contracept Reprod Health Care. 2017 Apr;22(2):123-130. doi: 10.1080/13625187.2017.1285880. Epub 2017 Feb 13. PubMed PMID: 28256916.

7: Sawicki E, Schellens JH, Beijnen JH, Nuijen B. Pharmaceutical development of an amorphous solid dispersion formulation of elacridar hydrochloride for proof-of-concept clinical studies. Drug Dev Ind Pharm. 2017 Apr;43(4):584-594. doi: 10.1080/03639045.2016.1274901. Epub 2017 Jan 8. PubMed PMID: 28010129.

8: Rotin LE, MacLean N, Aman A, Gronda M, Lin FH, Hurren R, Wang X, Wrana JL, Datti A, Al-Awar R, Minden MD, Schimmer AD. Erlotinib synergizes with the poly(ADP-ribose) glycohydrolase inhibitor ethacridine in acute myeloid leukemia cells. Haematologica. 2016 Nov;101(11):e449-e453. Epub 2016 Sep 1. PubMed PMID: 27587383; PubMed Central PMCID: PMC5394872.

9: Wheate NJ, Dickson KA, Kim RR, Nematollahi A, Macquart RB, Kayser V, Yu G, Church WB, Marsh DJ. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs. J Pharm Sci. 2016 Dec;105(12):3615-3625. doi: 10.1016/j.xphs.2016.09.008. Epub 2016 Oct 21. PubMed PMID: 27776769.

10: Patel N, Jain S, Lin S. Transdermal iontophoretic delivery of tacrine hydrochloride: Correlation between in vitro permeation and in vivo performance in rats. Int J Pharm. 2016 Nov 20;513(1-2):393-403. doi: 10.1016/j.ijpharm.2016.09.038. Epub 2016 Sep 12. PubMed PMID: 27633278.

11: Wang Y, Park D, Galermo AG, Gao D, Liu H, Lebrilla CB. Changes in cellular glycosylation of leukemia cells upon treatment with acridone derivatives yield insight into drug action. Proteomics. 2016 Dec;16(23):2977-2988. doi: 10.1002/pmic.201600218. PubMed PMID: 27717196.

12: Jacobs J, Moris M, De Samber T, Vrijdag J, De Borggraeve W, Van Meervelt L. The orthorhombic pseudopolymorph of tacrine hydrochloride. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2016 Oct 1;72(Pt 5):771-774. Epub 2016 Sep 29. PubMed PMID: 27698319.

13: Tournier N, Goutal S, Auvity S, Traxl A, Mairinger S, Wanek T, Helal OB, Buvat I, Soussan M, Caillé F, Langer O. Strategies to Inhibit ABCB1- and ABCG2-Mediated Efflux Transport of Erlotinib at the Blood-Brain Barrier: A PET Study on Nonhuman Primates. J Nucl Med. 2017 Jan;58(1):117-122. doi: 10.2967/jnumed.116.178665. Epub 2016 Aug 4. PubMed PMID: 27493269.

14: Pang X, Fan TJ. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro. Int J Ophthalmol. 2016 Apr 18;9(4):497-504. doi: 10.18240/ijo.2016.04.04. eCollection 2016. PubMed PMID: 27162719; PubMed Central PMCID: PMC4853342.

15: Patel N, Jain S, Madan P, Lin S. Application of design of experiments for formulation development and mechanistic evaluation of iontophoretic tacrine hydrochloride delivery. Drug Dev Ind Pharm. 2016 Nov;42(11):1894-902. doi: 10.1080/03639045.2016.1181646. Epub 2016 May 10. PubMed PMID: 27100474.

16: Hansda C, Chakraborty U, Hussain SA, Bhattacharjee D, Paul PK. Layer-by-layer films and colloidal dispersions of graphene oxide nanosheets for efficient control of the fluorescence and aggregation properties of the cationic dye acridine orange. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Mar 15;157:79-87. doi: 10.1016/j.saa.2015.12.006. Epub 2015 Dec 15. PubMed PMID: 26722674.

17: Bebawy LI, Elghobashy MR, Abbas SS, Shokry RF. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. J Chromatogr Sci. 2016 Apr;54(4):492-9. doi: 10.1093/chromsci/bmv170. Epub 2015 Dec 15. PubMed PMID: 26671412; PubMed Central PMCID: PMC4885379.

18: Uno Y, Omori T. Re-analysis results using medians of the data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jul;786-788:182-7. doi: 10.1016/j.mrgentox.2015.06.005. Epub 2015 Jun 15. PubMed PMID: 26212310.

19: Nakagawa Y, Toyoizumi T, Sui H, Ohta R, Kumagai F, Usumi K, Saito Y, Yamakage K. In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jul;786-788:104-13. doi: 10.1016/j.mrgentox.2015.04.001. Epub 2015 Apr 8. PubMed PMID: 26212299.

20: Yamane M. Palmitoyl-ceramide accumulation with necrotic cell death in A549 cells, followed by a steep increase in sphinganine content. Biochim Open. 2015 Jun 21;1:11-27. doi: 10.1016/j.biopen.2015.06.001. eCollection 2015. PubMed PMID: 29632826; PubMed Central PMCID: PMC5889477.